4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and related compounds involves multiple steps, including the cyclocondensation reactions, functional group transformations, and the introduction of the trifluoromethoxy group. For instance, one synthesis pathway might involve starting from aromatic amines and progressing through a series of reactions involving carbon disulfide, catalytic triethylamine, and hydrogen peroxide to form benzoxa(thia)zol-2-thiones, which can further undergo transformations to yield the desired compound (Harizi, Mighri, & Romdhane, 2000).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine includes a benzo[d]thiazol ring system with the trifluoromethoxy group enhancing the compound's electron-withdrawing capability. This structure has been determined using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and the molecular geometry (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).
Chemical Reactions and Properties
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine can participate in various chemical reactions, exploiting its active sites for further functionalization. The presence of the trifluoromethoxy group can influence its reactivity patterns, including nucleophilic substitution reactions, cycloadditions, and transformations involving the thiazole ring. These reactions allow for the synthesis of a wide range of derivatives with potential applications in materials science and pharmaceuticals (Colella et al., 2018).
Scientific Research Applications
Security Ink Application : A study by Lu and Xia (2016) discussed a novel V-shaped molecule related to 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, which exhibited unique properties like morphology-dependent fluorochromism. This molecule has potential use as a security ink without the need for a covering reagent.
Corrosion Inhibition : Research by Jafari, Mohsenifar, and Sayın (2019) found that derivatives of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, specifically 4-BAT, function as effective corrosion inhibitors for steel in acidic environments. They work by adsorbing onto the steel surface through electron sharing.
Synthesis of Biologically Potent Compounds : A study by Mariappan et al. (2016) showed the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines using a metal-free approach, highlighting the utility of this compound in the creation of bioactive substances.
Antioxidant Activity : The work of Bonacorso et al. (2016) described the synthesis of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines with notable antioxidant activities.
Antitumor Activity : A study by Ye Jiao et al. (2015) synthesized a compound related to 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and demonstrated its significant antitumor activity against the Hela cell line.
Electroluminescence and Amplified Spontaneous Emission : Research by Liu et al. (2016) explored star-shaped single-polymer systems incorporating benzothiadiazole units for achieving saturated white electroluminescence and amplified spontaneous emission.
Future Directions
Benzothiazole derivatives, including 4-TFBT, are essential intermediates in synthesizing a wide variety of medical and pharmaceutical compounds . Therefore, there is a great demand for a simple and efficient method to synthesize benzothiazoles under mild reaction conditions . Future research could focus on developing new synthesis methods and exploring the potential applications of 4-TFBT in various fields.
properties
IUPAC Name |
4-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-2-1-3-5-6(4)13-7(12)15-5/h1-3H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSURRMGJTOKALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442803 | |
Record name | 2-Amino-4-trifluoromethoxybenzothiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine | |
CAS RN |
235101-36-7 | |
Record name | 2-Amino-4-trifluoromethoxybenzothiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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